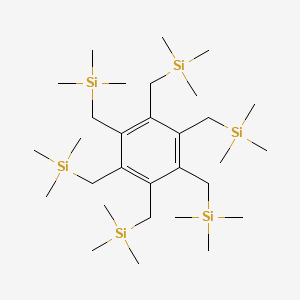
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is a complex organosilicon compound with the molecular formula C30H66Si6 and a molecular weight of 595.3580 . This compound is characterized by its unique structure, which includes a benzene ring substituted with six methylene groups, each of which is further substituted with a trimethylsilyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) typically involves the reaction of hexabromobenzene with trimethylsilylacetylene in the presence of a suitable catalyst . The reaction proceeds through a series of substitution reactions, where the bromine atoms are replaced by trimethylsilyl groups. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Scientific Research Applications
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as low dielectric constant materials for electronic devices and as a component in coatings and adhesives.
Mechanism of Action
The mechanism by which Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Hexakis(trimethylsilylethynyl)benzene: Similar in structure but with ethynyl groups instead of methylene groups.
Hexakis(trimethylsilyl)benzene: Lacks the methylene groups, leading to different chemical properties.
Hexakis(trimethylsilyl)cyclohexane: A cyclohexane derivative with similar substitution patterns.
Uniqueness
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is unique due to its combination of a benzene ring with methylene and trimethylsilyl groups. This structure imparts unique reactivity and stability, making it valuable in applications where other similar compounds may not be suitable.
Properties
CAS No. |
64131-87-9 |
|---|---|
Molecular Formula |
C30H66Si6 |
Molecular Weight |
595.4 g/mol |
IUPAC Name |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C30H66Si6/c1-31(2,3)19-25-26(20-32(4,5)6)28(22-34(10,11)12)30(24-36(16,17)18)29(23-35(13,14)15)27(25)21-33(7,8)9/h19-24H2,1-18H3 |
InChI Key |
DHKCULIHTZBLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=C(C(=C(C(=C1C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















